Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

概要

説明

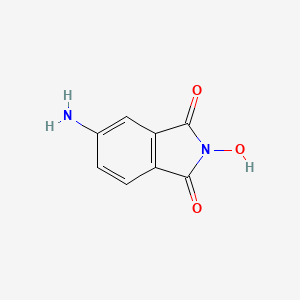

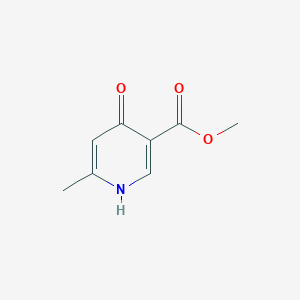

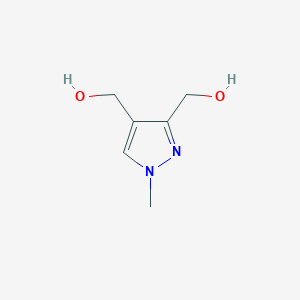

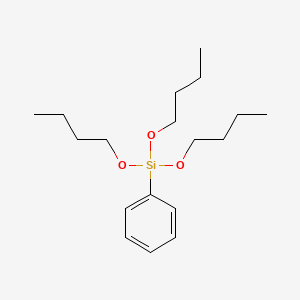

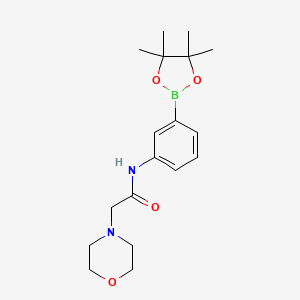

“Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It is a type of organic scaffold with diverse pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound can be achieved through a catalytic multicomponent protocol involving terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacts with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .Molecular Structure Analysis

The molecular structure of “Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate” is characterized by a dihydropyridine ring. The dihydropyridine ring is a notable organic scaffold with diverse pharmaceutical applications .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . The reaction is easy to implement, has a broad scope, and allows the construction of the scaffolds by creating three covalent bonds in one pot .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate” include a molecular weight of 167.16 . It is typically stored at room temperature .科学的研究の応用

Synthesis Methods

Isoxazole Strategy for Synthesis : An innovative method for preparing various methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, including Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, has been developed using Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This approach provides easy access to triaryl-substituted and tetrasubstituted nicotinates (Zanakhov et al., 2022).

Diversity-Oriented Synthesis : A diversity-oriented synthesis technique for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides has been developed, which is relevant for the synthesis of similar compounds like Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate. This method employs a series of transformation steps and combinatorial screening for optimal reaction conditions (Baškovč et al., 2012).

Microwave-Assisted Synthesis : An eco-friendly microwave-accelerated reaction process has been utilized for synthesizing alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates, a similar compound class. This method offers a reduction in solvent use, simplified work-up procedures, and moderate to higher yields (Rodríguez et al., 2011).

Chemical Reactions and Properties

Properties and Reactions : The synthesis and reactions of various 1,4-dihydropyridine derivatives, including similar compounds to Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, have been studied. These studies provide insights into the chemical properties and potential reactivity of such compounds (Verdecia et al., 1996).

Crystal Structure and Modeling : The synthesis, crystal structure, and molecular modeling of compounds like Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate have been described, providing valuable information on the structural characteristics of similar dihydropyridine derivatives (de Armas et al., 2000).

Applications in Organic Synthesis

- Organic Synthesis : Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate and related compounds have been used in the synthesis of various organic compounds. Their utility in creating complex molecules, especially in the context of pharmaceuticals and materials science, highlights their significance (Borgarelli et al., 2022).

作用機序

Target of Action

Methyl 4-hydroxy-6-methylnicotinate, also known as Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, is a methyl ester of niacin . Its primary target is thought to involve peripheral vasodilation .

Mode of Action

The compound’s interaction with its targets results in enhanced local blood flow at the site of application . It is thought that Methyl 4-hydroxy-6-methylnicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Result of Action

The molecular and cellular effects of Methyl 4-hydroxy-6-methylnicotinate’s action primarily involve the enhancement of local blood flow . This can result in a warming sensation and potential relief from muscle and joint pain .

Safety and Hazards

The safety and hazards associated with this compound include hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The future directions for the study of this compound could involve further exploration of its pharmaceutical applications, given its diverse potential uses . Additionally, more research could be conducted to optimize the synthesis process and to explore other possible reactions involving this compound .

特性

IUPAC Name |

methyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)6(4-9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLPQVOWGSNOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736422 | |

| Record name | Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

CAS RN |

1073160-07-2 | |

| Record name | Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)

![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)